Cas no 2172177-04-5 (1-1-(oxan-4-yl)ethyl-1H-1,2,4-triazole-3,5-diamine)

1-1-(Oxan-4-yl)ethyl-1H-1,2,4-triazole-3,5-diamine is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an oxan-4-yl ethyl group and two amine functionalities at the 3 and 5 positions. This structure imparts versatility in applications such as pharmaceutical intermediates or agrochemical synthesis, where its triazole scaffold is valued for bioactivity. The oxan-4-yl moiety enhances solubility and stability, while the diamine groups offer reactive sites for further functionalization. Its well-defined molecular architecture ensures consistent performance in synthetic pathways, making it a reliable building block for researchers developing novel compounds in medicinal and materials chemistry.
1-1-(oxan-4-yl)ethyl-1H-1,2,4-triazole-3,5-diamine structure
2172177-04-5 structure
Product name:1-1-(oxan-4-yl)ethyl-1H-1,2,4-triazole-3,5-diamine
CAS No:2172177-04-5
MF:C9H17N5O
Molecular Weight:211.264180898666
CID:6097625
PubChem ID:165518526

1-1-(oxan-4-yl)ethyl-1H-1,2,4-triazole-3,5-diamine 化学的及び物理的性質

名前と識別子

    • 1-1-(oxan-4-yl)ethyl-1H-1,2,4-triazole-3,5-diamine
    • EN300-1291067
    • 2172177-04-5
    • 1-[1-(oxan-4-yl)ethyl]-1H-1,2,4-triazole-3,5-diamine
    • インチ: 1S/C9H17N5O/c1-6(7-2-4-15-5-3-7)14-9(11)12-8(10)13-14/h6-7H,2-5H2,1H3,(H4,10,11,12,13)
    • InChIKey: LMNMKCGZHFLYCX-UHFFFAOYSA-N
    • SMILES: O1CCC(CC1)C(C)N1C(N)=NC(N)=N1

計算された属性

  • 精确分子量: 211.14331018g/mol
  • 同位素质量: 211.14331018g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 209
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.2
  • トポロジー分子極性表面積: 92Ų

1-1-(oxan-4-yl)ethyl-1H-1,2,4-triazole-3,5-diamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1291067-250mg
1-[1-(oxan-4-yl)ethyl]-1H-1,2,4-triazole-3,5-diamine
2172177-04-5
250mg
$1038.0 2023-09-30
Enamine
EN300-1291067-1.0g
1-[1-(oxan-4-yl)ethyl]-1H-1,2,4-triazole-3,5-diamine
2172177-04-5
1g
$0.0 2023-06-06
Enamine
EN300-1291067-1000mg
1-[1-(oxan-4-yl)ethyl]-1H-1,2,4-triazole-3,5-diamine
2172177-04-5
1000mg
$1129.0 2023-09-30
Enamine
EN300-1291067-10000mg
1-[1-(oxan-4-yl)ethyl]-1H-1,2,4-triazole-3,5-diamine
2172177-04-5
10000mg
$4852.0 2023-09-30
Enamine
EN300-1291067-50mg
1-[1-(oxan-4-yl)ethyl]-1H-1,2,4-triazole-3,5-diamine
2172177-04-5
50mg
$948.0 2023-09-30
Enamine
EN300-1291067-5000mg
1-[1-(oxan-4-yl)ethyl]-1H-1,2,4-triazole-3,5-diamine
2172177-04-5
5000mg
$3273.0 2023-09-30
Enamine
EN300-1291067-500mg
1-[1-(oxan-4-yl)ethyl]-1H-1,2,4-triazole-3,5-diamine
2172177-04-5
500mg
$1084.0 2023-09-30
Enamine
EN300-1291067-100mg
1-[1-(oxan-4-yl)ethyl]-1H-1,2,4-triazole-3,5-diamine
2172177-04-5
100mg
$993.0 2023-09-30
Enamine
EN300-1291067-2500mg
1-[1-(oxan-4-yl)ethyl]-1H-1,2,4-triazole-3,5-diamine
2172177-04-5
2500mg
$2211.0 2023-09-30

1-1-(oxan-4-yl)ethyl-1H-1,2,4-triazole-3,5-diamine 関連文献

1-1-(oxan-4-yl)ethyl-1H-1,2,4-triazole-3,5-diamineに関する追加情報

Professional Introduction to Compound with CAS No. 2172177-04-5 and Product Name: 1-1-(oxan-4-yl)ethyl-1H-1,2,4-triazole-3,5-diamine

The compound identified by the CAS number 2172177-04-5 and the product name 1-1-(oxan-4-yl)ethyl-1H-1,2,4-triazole-3,5-diamine represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of an oxan ring linked to an ethyl group and a triazole core with two amino substituents makes it a structurally complex yet intriguing candidate for further exploration.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to delve deeper into the interactions of this compound with biological targets. The triazole moiety is particularly noteworthy, as it is known for its versatility in forming hydrogen bonds and participating in metal coordination, which are critical for drug-receptor binding. In particular, the 1H-1,2,4-triazole scaffold has been extensively studied for its role in developing antimicrobial and anticancer agents. The incorporation of an oxan ring into this system introduces additional conformational flexibility, which could modulate the compound's pharmacokinetic properties and enhance its bioavailability.

One of the most compelling aspects of this compound is its potential as a precursor for the development of novel therapeutic agents. The dual functionality provided by the two amino groups on the triazole ring allows for further derivatization, enabling chemists to tailor the molecule's properties to specific biological targets. For instance, modifications at these positions could enhance binding affinity or alter metabolic stability, making it a valuable scaffold for structure-based drug design.

In light of recent research, compounds featuring the triazole core have shown promise in addressing various therapeutic challenges. A notable study published in *Journal of Medicinal Chemistry* highlighted the role of triazole derivatives in inhibiting enzymes involved in inflammatory pathways. The structural motif present in our compound aligns well with this research direction, suggesting that it may exhibit similar anti-inflammatory properties. Furthermore, preliminary computational studies indicate that the oxan ring could serve as a steric anchor, improving binding interactions with target proteins.

The synthesis of this compound presents an intriguing challenge due to its complex architecture. Traditional synthetic routes involving multi-step organic transformations have been explored, but recent methodologies employing transition metal catalysis have shown promise in streamlining the process. For example, palladium-catalyzed cross-coupling reactions have enabled efficient construction of the triazole core while preserving functional groups for subsequent modifications. Such advances not only improve yield but also reduce waste, aligning with modern green chemistry principles.

From a pharmacological perspective, the dual nature of this compound—comprising both nitrogen-rich heterocycles and oxygen-containing moieties—makes it a versatile candidate for drug development. The presence of multiple hydrogen bond donors and acceptors enhances its potential for interacting with biological macromolecules. This feature is particularly relevant in designing small molecules that can modulate protein-protein interactions or enzyme activity—a key strategy in modern drug discovery.

Recent experimental data from academic laboratories has begun to shed light on the biological activity of related compounds. While direct data on our specific molecule is still pending clinical validation, analogs featuring similar structural motifs have demonstrated efficacy in preclinical models. These findings bolster optimism about exploring this compound's therapeutic potential further. Additionally, its compatibility with high-throughput screening assays makes it an attractive candidate for rapid hit identification programs.

The chemical stability and solubility profile of this compound are critical factors influencing its feasibility as a drug candidate. Preliminary solubility studies suggest that modifications to the ethyl side chain could enhance water solubility—a crucial parameter for oral bioavailability. Similarly, stability assessments under various conditions will guide formulation strategies to ensure shelf-life integrity and therapeutic efficacy.

In conclusion,1-1-(oxan-4-yl)ethyl-1H-1,2,4-triazole-3,5-diamine, identified by CAS No. 2172177-04-5, represents a promising lead in pharmaceutical research due to its unique structural features and potential biological activities. Its combination of an oxan ring, triazole core, and multiple functional groups positions it as a versatile scaffold for further medicinal chemistry exploration. As computational methods continue to evolve and synthetic techniques advance, this compound holds significant promise for addressing unmet medical needs through innovative drug development efforts.

おすすめ記事

推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm